Norjuziphine, (+/-)-
Overview
Description
Norjuziphine, (+/-)- is a natural product found in Neolitsea dealbata, Stephania cephalantha, and other organisms with data available.
Scientific Research Applications
Cytotoxic Properties
Norjuziphine has been identified as a benzylisoquinoline alkaloid with cytotoxic properties. In a study by (Tang et al., 2017), it was isolated from Litsea cubeba and demonstrated cytotoxicity against HL-60 and MCF-7 cells, showing potential as a cancer therapeutic agent.
Neurotrophic Activity
Research has found that compounds structurally related to norjuziphine exhibit neurotrophic activity. For instance, (Kubo et al., 2012) identified seco-prezizaane-type sesquiterpenoids with neurotrophic properties, suggesting a potential role for norjuziphine in neuroprotective or regenerative medicine.
Isolation from Natural Sources
Norjuziphine has been isolated from various natural sources, including the roots of Phoebe formosana, as reported by (Lee et al., 1993). This highlights its presence in traditional medicinal plants and its potential application in phytotherapy.
Hyaluronidase Inhibitory Activity
A study by (Morikawa et al., 2019) found that norjuziphine, among other alkaloids in lotus flowers, exhibited hyaluronidase inhibitory activity. This suggests its potential use in treating allergies or skin conditions.
Melanogenesis Inhibitory Activity
Norjuziphine has also been linked to melanogenesis inhibitory activity. (Morikawa et al., 2016) demonstrated this effect in lotus flowers, indicating possible applications in skin care or treatment of pigmentation disorders.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMZVREXWPYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82373-01-1 | |
Record name | Norjuziphine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORJUZIPHINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N461426O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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